

Application Note: In Vivo Dosing of TMC647055 Choline Salt

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

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Compound Profile & Mechanism of Action

TMC647055 is a macrocyclic inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1]
[2] It binds to the "finger loop" region of the enzyme, locking it in an inactive conformation.

- Target: HCV NS5B Polymerase (Finger Loop Site).[1][2][3][4]
- Chemical Class: Indole-based macrocycle (Acyl-sulfonamide).
- Why Choline Salt? The parent molecule (free acid) is highly lipophilic and practically insoluble in water. The Choline salt is engineered to increase aqueous solubility, dissolution rate, and oral bioavailability ().
- Key Preclinical Insight: In rats, the Choline salt demonstrates high liver distribution (liver-to-plasma ratio > 10), which is desirable for HCV therapeutics but requires careful dosing to avoid hepatotoxicity in safety studies.

Figure 1: Mechanism of Action & PK Rationale



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Caption: The Choline salt form enables rapid dissolution, driving high liver exposure where the NS5B target resides.

Formulation Strategy

The success of a TMC647055 study depends entirely on the vehicle. The Choline salt allows for solution-based dosing, which provides more consistent PK data than suspensions.

Recommended Vehicle: SBE- β -CD Solution

This formulation ensures the compound is fully dissolved, maximizing bioavailability ().

Component	Concentration	Function
TMC647055 Choline	1.0 – 2.0 mg/mL	Active Ingredient
DMSO	10% (v/v)	Co-solvent (Pre-dissolution)
SBE- β -CD	20% (w/v) in Saline	Complexing Agent (Captisol®)
Final pH	6.5 – 7.5	Physiological Stability

Step-by-Step Preparation Protocol

- **Stock Preparation:** Weigh the required amount of **TMC647055 Choline salt**. Dissolve fully in 100% DMSO to create a 10x concentrate (e.g., if final dose conc is 1 mg/mL, make a 10 mg/mL DMSO stock).
 - **Critical:** Sonicate for 5–10 minutes until clear.
- **Vehicle Preparation:** Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE- β -CD) in sterile saline (0.9% NaCl) to make a 22.2% stock solution.
- **Mixing:** Slowly add the DMSO stock (10% of final volume) to the SBE- β -CD solution (90% of final volume) while vortexing.
 - **Observation:** The solution should remain clear. If precipitation occurs, the salt may have reverted to the free acid; check pH and adjust to neutral if necessary.

In Vivo Dosing Protocol (Rat)

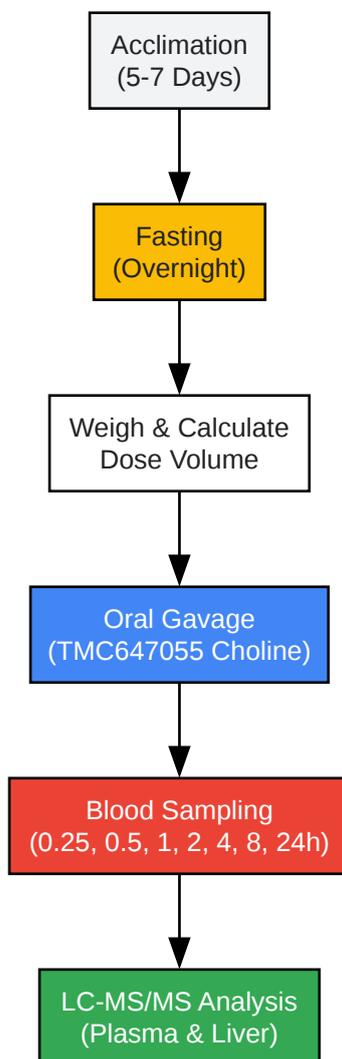
Experimental Design

- Species: Sprague-Dawley or Wistar Rats (Male, 250–300g).
- Fasting: Rats should be fasted for 12 hours pre-dose (water ad libitum) to reduce variability in absorption caused by food effects.
- Route: Oral Gavage (PO).[\[5\]](#)[\[6\]](#)
- Dose Volume: 5 mL/kg (Standard) or 10 mL/kg (if solubility is limiting).

Dosing Regimen Table

Parameter	Pharmacokinetics (PK) Study	Toxicology / Safety Study
Dose	10 mg/kg (Single Dose)	30 – 100 mg/kg (QD for 5-7 days)
Route	PO (Oral Gavage)	PO (Oral Gavage)
Sampling	Serial Tail Vein Bleeds	Terminal Cardiac Puncture
Key Readout	AUC, ,	Liver Enzymes (ALT/AST), Histology

Workflow Diagram



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Caption: Standard PK workflow for evaluating oral bioavailability of TMC647055 in rats.

Sample Collection & Bioanalysis

Since TMC647055 concentrates in the liver, plasma levels may underestimate tissue exposure.

- Plasma Collection:
 - Collect 200 μ L blood into K2-EDTA tubes.
 - Centrifuge at 2000 x g for 10 min at 4°C.
 - Store plasma at -80°C.[6]

- Liver Collection (Terminal Only):
 - Perfuse liver with cold saline to remove blood.
 - Snap freeze a section in liquid nitrogen for drug quantification.
- LC-MS/MS Method:
 - Column: C18 Reverse Phase (e.g., Waters XBridge).
 - Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid.
 - Transition: Monitor parent mass (approx. 607 Da) to fragment.

Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Precipitation in Vehicle	pH drift or "Salting out"	Ensure DMSO is added slowly to the vortexing CD solution. Do not use PBS (phosphate salts can precipitate choline); use Saline.
Low Plasma Exposure	Poor dissolution or high First-Pass	Verify the Choline salt integrity (NMR). Ensure rats were fasted. Check liver levels (drug may be sequestered there).
Adverse Effects (Lethargy)	High Liver Burden	TMC647055 accumulates in the liver. If dosing >50 mg/kg, monitor ALT/AST daily.

References

- Cummings, M. D., et al. (2014).^[3] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase."^[2] Journal of Medicinal Chemistry, 57(5), 1880–1892.^[3]^[4]

- Vendeville, S., et al. (2012).[3] "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." *Bioorganic & Medicinal Chemistry Letters*, 22(13), 4437–4443.[3]
- MedChemExpress (MCE). "**TMC647055 Choline salt** Product Information & Solubility Protocol."

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Sources

- [1. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. semanticscholar.org \[semanticscholar.org\]](#)
- [3. TMC-647055 - Wikipedia \[en.wikipedia.org\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- [5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. medchemexpress.com \[medchemexpress.com\]](#)
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